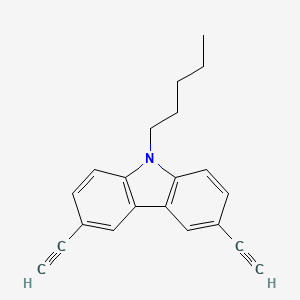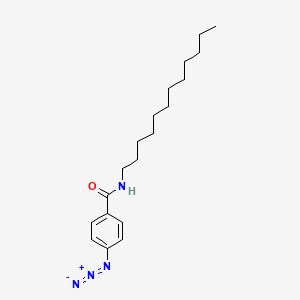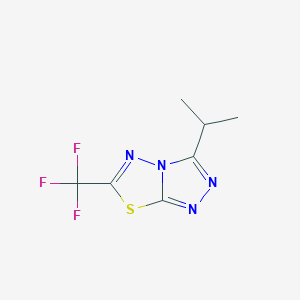![molecular formula C17H19N3O5 B12637465 N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide CAS No. 919772-52-4](/img/structure/B12637465.png)
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group, a methoxy group, and a nitrophenylmethoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce amino-substituted benzamides .
Applications De Recherche Scientifique
N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The aminoethyl group may facilitate binding to biological receptors, while the methoxy and nitrophenylmethoxy groups can influence the compound’s overall activity and selectivity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methoxy and nitrophenylmethoxy groups, resulting in different chemical properties and applications.
N-(2-Aminoethyl)-4-(diethylamino)benzamide: Contains a diethylamino group instead of the methoxy and nitrophenylmethoxy groups, leading to variations in biological activity.
Uniqueness
Its structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
919772-52-4 |
|---|---|
Formule moléculaire |
C17H19N3O5 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(6-7-15(16)17(21)19-9-8-18)25-11-12-2-4-13(5-3-12)20(22)23/h2-7,10H,8-9,11,18H2,1H3,(H,19,21) |
Clé InChI |
YRVAYWXXJNIDIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)

![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)



![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)

